molecular formula C20H19N B12690673 1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl- CAS No. 51495-03-5

1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl-

Cat. No.: B12690673
CAS No.: 51495-03-5
M. Wt: 273.4 g/mol
InChI Key: BKDORYQBHTXBEH-UHFFFAOYSA-N
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Description

1,2-Diphenyl-4,5,6,7-tetrahydroindole is a heterocyclic compound that belongs to the indole family Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-4,5,6,7-tetrahydroindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenyl-4,5,6,7-tetrahydro-1H-indole with a chiral substituent at the nitrogen atom can be carried out using chiral amines and amino acid esters, followed by intramolecular metal-catalyzed cyclization .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-4,5,6,7-tetrahydroindole undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 4,5,6,7-tetrahydroindole with cyanoacetate leads to the formation of 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa-[c]-3H-pyrrolizin-3-one .

Scientific Research Applications

1,2-Diphenyl-4,5,6,7-tetrahydroindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-4,5,6,7-tetrahydroindole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and targets depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenyl-4,5,6,7-tetrahydroindole is unique due to its diphenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various applications .

Biological Activity

1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl- (CAS No. 51495-03-5) is a compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H19N
  • Molecular Weight : 273.37 g/mol
  • Density : 1.08 g/cm³
  • Boiling Point : 467.3 °C at 760 mmHg
  • Flash Point : 236.4 °C
PropertyValue
CAS Number51495-03-5
Molecular FormulaC20H19N
Molecular Weight273.37 g/mol
Density1.08 g/cm³
Boiling Point467.3 °C
Flash Point236.4 °C

Biological Activity Overview

Indole derivatives are recognized for their broad spectrum of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Analgesic
  • Antihypertensive

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with indole structures can inhibit cell proliferation in various cancer cell lines such as MCF-7 and A549. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase12.

Case Study: Indole Derivatives in Cancer Treatment

A study demonstrated that certain indole derivatives led to IC50 values as low as 0.04 μM against MCF-7 cells, indicating potent anticancer effects compared to standard treatments like colchicine2. The study also highlighted the ability of these compounds to disrupt tubulin polymerization, a critical process for cancer cell division.

Antimicrobial Activity

Indole-containing compounds have also shown promising antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways13.

The biological effects of 1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl- can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : It can inhibit enzymes involved in cancer progression.
  • Receptor Modulation : The compound may interact with receptors involved in inflammatory responses and pain pathways.

Molecular docking studies have revealed that the indole ring can form significant interactions with target proteins through hydrogen bonding and π-stacking interactions32.

Therapeutic Potential

The therapeutic potential of this compound is being explored in various domains:

  • Oncology : Due to its anticancer properties.
  • Infectious Diseases : As a potential antimicrobial agent.
  • Chronic Inflammation : For its anti-inflammatory effects.

Properties

CAS No.

51495-03-5

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

1,2-diphenyl-4,5,6,7-tetrahydroindole

InChI

InChI=1S/C20H19N/c1-3-9-16(10-4-1)20-15-17-11-7-8-14-19(17)21(20)18-12-5-2-6-13-18/h1-6,9-10,12-13,15H,7-8,11,14H2

InChI Key

BKDORYQBHTXBEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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